molecular formula C12H13N3O5S B2939680 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid CAS No. 697257-14-0

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2939680
CAS No.: 697257-14-0
M. Wt: 311.31
InChI Key: JDSKNNBTAUKETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative featuring a benzoxadiazole sulfonyl substituent. Benzoxadiazole (a fused heterocycle containing oxygen and nitrogen) confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. The compound is listed as discontinued in commercial catalogs, implying challenges in synthesis, stability, or demand .

Properties

IUPAC Name

1-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c16-12(17)8-4-6-15(7-5-8)21(18,19)10-3-1-2-9-11(10)14-20-13-9/h1-3,8H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSKNNBTAUKETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the benzoxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the piperidine ring through nucleophilic substitution. Finally, the carboxylic acid group is introduced through carboxylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential as a fluorescent probe due to the benzoxadiazole moiety, which exhibits fluorescence properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with various proteins and enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its overall biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Substituent Heterocycle Type Molecular Formula Molecular Weight (g/mol) CAS Number
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid Benzoxadiazole sulfonyl Benzoxadiazole (O, N) Not explicitly stated Not available Not available
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid Benzothiadiazole sulfonyl Benzothiadiazole (S, N) C₁₂H₁₃N₃O₄S₂ 327.38 488090-09-1
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid Dimethylisoxazole sulfonyl Isoxazole (O, N) C₁₁H₁₆N₂O₅S 288.32 697258-72-3
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 2-Chlorobenzoyl Aromatic acyl C₁₃H₁₄ClNO₃ 267.7 352673-16-6

Key Observations:

  • The sulfur atom in benzothiadiazole increases hydrophobicity compared to the oxygen analog .
  • Steric Bulk : The 3,5-dimethylisoxazole group () is smaller than benzoxadiazole, possibly improving membrane permeability .
  • Acyl vs. Sulfonyl Groups : The 2-chlorobenzoyl substituent () lacks a sulfonyl group, reducing polarity and altering solubility profiles .

Table 2: Solubility and Hazard Data

Compound Name Solubility Hazards Storage Conditions
This compound Not available Not available Discontinued; previously stored at 2–8°C
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid Discontinued Not available Discontinued
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid Slight in chloroform, methanol, DMSO Not thoroughly investigated Room temperature
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid Not available Acute toxicity (oral, skin), respiratory irritant 2–8°C

Key Observations:

  • Safety : Sulfonyl-containing compounds (e.g., benzoxadiazole, benzothiadiazole) may pose higher risks due to reactive sulfonyl groups, though specific toxicological data are lacking. The benzylpiperidine analog () shows acute toxicity (H302, H315), suggesting similar hazards for structurally related compounds .
  • Solubility : The 2-chlorobenzoyl derivative’s slight solubility in DMSO () contrasts with sulfonyl analogs, which are likely more polar and water-soluble .

Research and Application Insights

  • Benzothiadiazole Analog: Discontinued status () may reflect synthetic challenges or instability. Benzothiadiazole sulfonates are known for their role in protease inhibition studies .
  • Dimethylisoxazole Sulfonyl Derivative : Isoxazole rings are common in kinase inhibitors; this compound’s smaller size may enhance bioavailability compared to benzoxadiazole derivatives .
  • 2-Chlorobenzoyl Derivative : Used as a research chemical (), suggesting utility in scaffold diversification for drug discovery .

Biological Activity

1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃N₃O₅S
  • Molecular Weight : 311.31 g/mol
  • CAS Number : 697257-14-0
  • Appearance : White powder

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that compounds similar to this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) . This suggests a potential role in reducing oxidative stress in biological systems.

2. Modulation of Glycogen Metabolism

Studies have shown that related piperidine derivatives can significantly increase liver and muscle glycogen content while decreasing lactic acid levels in animal models. This modulation may enhance endurance and recovery from fatigue .

3. Antiviral Properties

Preliminary investigations into structurally related compounds have revealed antiviral properties against coronaviruses. These compounds inhibit key viral enzymes, suggesting that similar mechanisms may be present in this compound . The specific action point appears to be at the viral polyprotein processing stage.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Effects Increased SOD and CAT activity in treated mice; reduced oxidative stress markers.
Glycogen Metabolism Study Significant increase in liver and muscle glycogen; decreased lactic acid and blood urea nitrogen levels.
Antiviral Activity Assessment Inhibition of SARS-CoV-2 main protease; potential for development as an antiviral agent.

The biological activities of this compound may involve several mechanisms:

  • Antioxidant Mechanism : Enhances the body's natural antioxidant defenses.
  • Metabolic Regulation : Influences glycogen storage and utilization, potentially through modulation of key metabolic pathways.
  • Inhibition of Viral Enzymes : Acts on viral proteases, which are crucial for viral replication.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.